(3,5-dichloropyridin-4-yl)methanamine hydrochloride
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Overview
Description
(3,5-dichloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N2·HCl. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a methanamine group at the 4th position. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of (3,5-dichloropyridin-4-yl)methanamine hydrochloride often involves large-scale chlorination processes followed by amination reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
(3,5-dichloropyridin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The methanamine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the methanamine group .
Scientific Research Applications
(3,5-dichloropyridin-4-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,5-dichloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,5-dichloropyridin-4-yl)methanol
- (3,5-dichloropyridin-4-yl)acetic acid
- (3,5-dichloropyridin-4-yl)ethylamine
Uniqueness
(3,5-dichloropyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2731011-18-8 |
---|---|
Molecular Formula |
C6H7Cl3N2 |
Molecular Weight |
213.5 |
Purity |
95 |
Origin of Product |
United States |
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